6-(methoxycarbonyl)quinoline-2-carboxylic acid
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Overview
Description
6-(Methoxycarbonyl)quinoline-2-carboxylic acid is a chemical compound with the molecular formula C12H9NO4 and a molecular weight of 231.21 g/mol . The compound is characterized by the presence of a quinoline ring system substituted with a methoxycarbonyl group at the 6-position and a carboxylic acid group at the 2-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methoxycarbonyl)quinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents . Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that they can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-(Methoxycarbonyl)quinoline-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline-2-carbinol derivatives .
Scientific Research Applications
6-(Methoxycarbonyl)quinoline-2-carboxylic acid has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-(methoxycarbonyl)quinoline-2-carboxylic acid and its derivatives involves interactions with molecular targets and pathways within biological systems. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells . The specific pathways and targets depend on the structure of the derivative and the biological context in which it is studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(methoxycarbonyl)quinoline-2-carboxylic acid include:
2-Methylquinoline-6-carboxylic acid: This compound has a similar quinoline ring system but with a methyl group at the 2-position instead of a methoxycarbonyl group.
Quinoline-2-carboxylic acid: This compound lacks the methoxycarbonyl group at the 6-position, making it structurally simpler.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxycarbonyl and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
1374411-85-4 |
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Molecular Formula |
C12H9NO4 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
6-methoxycarbonylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H9NO4/c1-17-12(16)8-3-4-9-7(6-8)2-5-10(13-9)11(14)15/h2-6H,1H3,(H,14,15) |
InChI Key |
JIRLUOMEOOQWFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(C=C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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